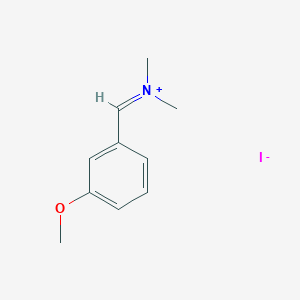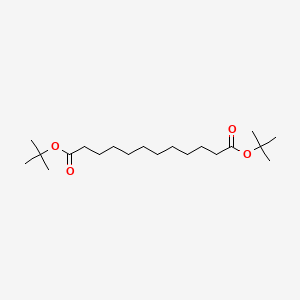
Di-tert-butyl dodecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl dodecanedioate is an organic compound that belongs to the class of esters. It is formed by the esterification of dodecanedioic acid with tert-butyl alcohol. This compound is known for its stability and is often used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, dodecanedioic acid and tert-butyl alcohol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and stirred to promote the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl dodecanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to dodecanedioic acid and tert-butyl alcohol in the presence of water and a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, anhydrous conditions.
Transesterification: Various alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Dodecanedioic acid and tert-butyl alcohol.
Reduction: Dodecanediol and tert-butyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Di-tert-butyl dodecanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.
Biology: Studied for its potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form esters with various drugs.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of di-tert-butyl dodecanedioate involves its ability to undergo esterification and hydrolysis reactions. The ester bond in the compound can be cleaved under acidic or basic conditions, leading to the formation of dodecanedioic acid and tert-butyl alcohol. This property makes it useful in various chemical reactions and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Another ester that is widely used as a reagent in organic synthesis.
Di-tert-butyl peroxide: Used as a radical initiator in polymerization reactions.
Di-tert-butyl azodicarboxylate: Used in the Mitsunobu reaction for the synthesis of various organic compounds.
Uniqueness
Di-tert-butyl dodecanedioate is unique due to its long carbon chain, which imparts different physical and chemical properties compared to other esters. Its stability and ability to form esters with various alcohols make it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
81893-14-3 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
ditert-butyl dodecanedioate |
InChI |
InChI=1S/C20H38O4/c1-19(2,3)23-17(21)15-13-11-9-7-8-10-12-14-16-18(22)24-20(4,5)6/h7-16H2,1-6H3 |
InChI Key |
ZQQFKFHAPUCVES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


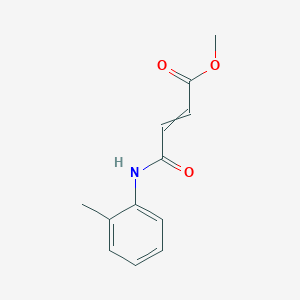
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14422976.png)

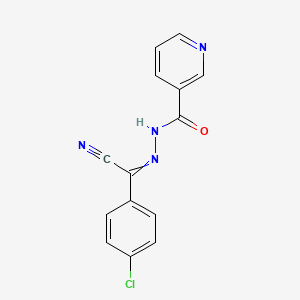
![2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14422993.png)
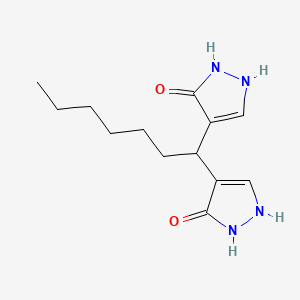
![2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14423003.png)
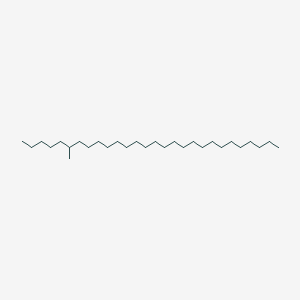
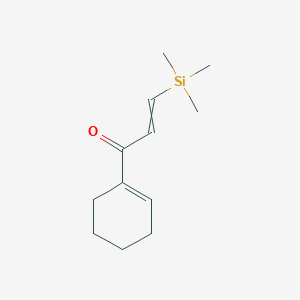
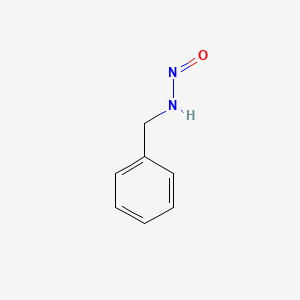

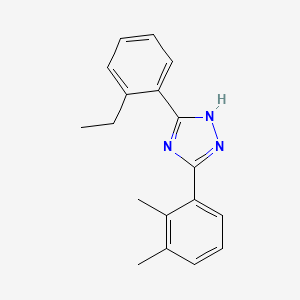
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
